2,4,5-Trimethyl-2-propyl-2,5-dihydro-1,3-thiazole
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Overview
Description
2,4,5-Trimethyl-2-propyl-2,5-dihydro-1,3-thiazole is a heterocyclic organic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trimethyl-2-propyl-2,5-dihydro-1,3-thiazole can be achieved through several methods. One common approach involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . Another method includes the use of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine in chloroform to yield 5-arylthiazoles . Additionally, a copper-catalyzed [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (KSCN) provides thiazoles under mild reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4,5-Trimethyl-2-propyl-2,5-dihydro-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon and nitrogen atoms in the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various electrophiles and nucleophiles. Reaction conditions typically involve controlled temperatures, solvents like chloroform or ethanol, and catalysts such as copper or palladium.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.
Scientific Research Applications
2,4,5-Trimethyl-2-propyl-2,5-dihydro-1,3-thiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of dyes, pigments, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 2,4,5-Trimethyl-2-propyl-2,5-dihydro-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and interfere with the synthesis of essential biomolecules. Its antimicrobial properties are attributed to its ability to disrupt the cell membrane and inhibit the growth of microorganisms .
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trimethylthiazole: This compound is structurally similar but lacks the propyl group at the 2-position.
2,5-Dihydro-4,5-dimethyl-2-(1-methylpropyl)thiazole: Another similar compound with slight variations in the substituents.
Uniqueness
2,4,5-Trimethyl-2-propyl-2,5-dihydro-1,3-thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
64383-86-4 |
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Molecular Formula |
C9H17NS |
Molecular Weight |
171.31 g/mol |
IUPAC Name |
2,4,5-trimethyl-2-propyl-5H-1,3-thiazole |
InChI |
InChI=1S/C9H17NS/c1-5-6-9(4)10-7(2)8(3)11-9/h8H,5-6H2,1-4H3 |
InChI Key |
YKOAILQTBNNGAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(N=C(C(S1)C)C)C |
Origin of Product |
United States |
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